molecular formula C11H12ClN3OS B1350870 5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 588673-47-6

5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1350870
M. Wt: 269.75 g/mol
InChI Key: ZFIDHFSYPWDWLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of (4-chloro-2-methylphenoxy)acetic acid, which is a chlorophenoxyacetic acid that is (4-chlorophenoxy)acetic acid substituted by a methyl group at position 2 . It has a role as a synthetic auxin, an environmental contaminant, and a phenoxy herbicide .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized. For example, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized .

Scientific Research Applications

Microwave-Assisted Synthesis

A study conducted by Raval et al. (2010) explored a convenient and rapid microwave-assisted synthesis technique for producing novel 1,2,4-triazole derivatives, including compounds similar to "5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol". This method demonstrated efficiency in condensing 3-mercapto-4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole with various aromatic aldehydes, highlighting the potential for rapid synthesis of such compounds for further research applications Raval et al., 2010.

Antimicrobial Activities

D'Souza et al. (2020) synthesized a series of quinoline incorporated triazole derivatives, including structures related to the compound of interest. These compounds were evaluated for their antimicrobial activities, with some demonstrating significant bioactivities. This suggests potential applications of such derivatives in developing new antimicrobial agents D'Souza et al., 2020.

Corrosion Inhibition

Yadav et al. (2013) investigated the corrosion inhibition performance of benzimidazole derivatives, including those structurally related to "5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol", for mild steel in HCl. The study found that these compounds acted as effective corrosion inhibitors, suggesting their potential application in protecting metals from corrosion in industrial settings Yadav et al., 2013.

DNA Methylation Inhibitors

Hovsepyan et al. (2018) developed new 1,2,4-triazole thioether derivatives with potential as DNA methylation inhibitors. These compounds, including those similar to the compound of interest, were studied for their anti-tumor activity and effects on tumor DNA methylation levels. This research indicates the potential application of such derivatives in cancer treatment by modulating DNA methylation Hovsepyan et al., 2018.

properties

IUPAC Name

3-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3OS/c1-7-5-8(12)3-4-9(7)16-6-10-13-14-11(17)15(10)2/h3-5H,6H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIDHFSYPWDWLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397379
Record name 5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

CAS RN

588673-47-6
Record name 5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.